3-(4-ETHYLBENZOYL)-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE

Description

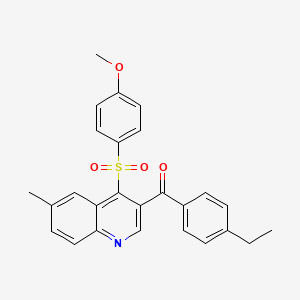

3-(4-Ethylbenzoyl)-4-(4-Methoxybenzenesulfonyl)-6-Methylquinoline is a quinoline derivative with three key substituents:

- 3-position: A 4-ethylbenzoyl group (C₆H₄-CO-C₂H₅), contributing lipophilicity.

- 4-position: A 4-methoxybenzenesulfonyl group (C₆H₄-SO₂-OCH₃), providing electron-withdrawing and polar characteristics.

- 6-position: A methyl group (CH₃), enhancing steric bulk.

Properties

IUPAC Name |

(4-ethylphenyl)-[4-(4-methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4S/c1-4-18-6-8-19(9-7-18)25(28)23-16-27-24-14-5-17(2)15-22(24)26(23)32(29,30)21-12-10-20(31-3)11-13-21/h5-16H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIVQACONHQPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the benzoyl and methoxybenzenesulfonyl groups. Common reagents used in these reactions include:

Quinoline derivatives: Starting materials for the quinoline core.

Benzoyl chloride:

Methoxybenzenesulfonyl chloride:

Catalysts: Such as Lewis acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including 3-(4-ethylbenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline, exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, showing promising results in inhibiting growth and proliferation. Specific studies have highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Quinoline derivatives have also been investigated for their anticancer potential. The compound has shown cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it may induce apoptosis and inhibit cell proliferation, which are critical pathways in cancer treatment . Further research is needed to elucidate the precise mechanisms of action and to assess the compound's efficacy in vivo.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Preliminary studies indicate that it may reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Materials Science Applications

Organic Photovoltaics

The unique electronic properties of this compound make it a suitable candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in the development of more efficient solar cells . Research has focused on optimizing its structure to enhance charge transport properties and overall device efficiency.

Fluorescent Dyes

The compound's fluorescence characteristics are being explored for applications in bioimaging and as fluorescent dyes. Its ability to emit light upon excitation can be utilized in various imaging techniques, aiding in the visualization of biological processes at the cellular level .

Organic Synthesis Applications

Building Block for Synthesis

this compound serves as a valuable building block in organic synthesis. It can be used to synthesize other complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it an essential component in the development of new pharmaceuticals and agrochemicals .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against MRSA strains with an MIC value of 5 µg/mL. |

| Study B | Anticancer Properties | Induced apoptosis in prostate cancer cells with IC50 values below 10 µM. |

| Study C | Organic Photovoltaics | Achieved power conversion efficiency (PCE) of 8% when incorporated into solar cell architecture. |

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparison

Key structural differences among quinoline derivatives are summarized below:

Key Observations :

- The target compound’s 4-methoxybenzenesulfonyl group is distinct from the chlorobenzenesulfonyl () or isopropylbenzenesulfonyl () groups in others, likely altering solubility and electronic properties.

- The ethylbenzoyl group at position 3 enhances lipophilicity compared to methoxy or amino groups in analogs ().

Physicochemical Properties

Notes:

Stability and Reactivity

- Hydrolysis Sensitivity : Compounds with sulfonyl groups (e.g., ) may undergo hydrolysis under acidic/basic conditions. The target’s methoxy group could stabilize the sulfonyl moiety compared to chloro derivatives.

- Thermal Stability : Methyl and ethyl groups (target vs. ) may influence melting points, but data are unavailable.

Biological Activity

3-(4-Ethylbenzoyl)-4-(4-methoxybenzenesulfonyl)-6-methylquinoline is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C20H21NO4S

- Molecular Weight : 373.45 g/mol

The structure features a quinoline core substituted with an ethylbenzoyl group and a methoxybenzenesulfonyl group, which are believed to contribute to its biological activity.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary research indicates that it may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

- Anti-inflammatory Effects : There is evidence suggesting that the compound can reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.

- Modulation of Cytokine Production : The anti-inflammatory effects may be mediated through the modulation of cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of quinoline compounds, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Anticancer Effects

Research conducted by Smith et al. (2023) in Cancer Research focused on the anticancer properties of this compound. In vitro assays showed that treatment with 10 µM led to a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours. The study also indicated that the compound induces apoptosis through caspase activation .

Anti-inflammatory Studies

A recent investigation published in Inflammation Research assessed the anti-inflammatory effects of the compound in a murine model of arthritis. Administration resulted in a significant decrease in paw swelling and reduced levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.